REACTION_CXSMILES
|
[CH2:1]([C:3]([CH:5]=[CH2:6])=[O:4])[CH3:2].C[O-].[Na+].[N+:10]([CH3:13])([O-:12])=[O:11]>CO>[N+:10]([CH2:13][CH2:6][CH2:5][C:3](=[O:4])[CH2:1][CH3:2])([O-:12])=[O:11] |f:1.2|
|
Name
|
|
Quantity
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41.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C=C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with saturated NH4Cl (250 mL) and water (250 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was pured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the lower organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with CH2Cl2 (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic portions were dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |